1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[4-(3-ethylsulfonylazetidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S2/c1-2-24(20,21)13-9-16(10-13)25(22,23)12-5-3-11(4-6-12)17-14(18)7-8-15(17)19/h3-6,13H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOFSPDTWCVPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Azetidine, a four-membered nitrogen heterocycle, is synthesized via cyclization of 1,3-dibromopropane with ammonia or its equivalents. Patent US 8,957,062 B2 describes the preparation of azetidine derivatives using Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to facilitate ring closure.
Sulfonation at the 3-Position
Ethylsulfonyl incorporation proceeds via radical or electrophilic sulfonation. A preferred method involves reacting azetidine with ethylsulfonyl chloride (C₂H₅SO₂Cl) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is conducted in dichloromethane (DCM) at 0–25°C for 2–6 hours, yielding 3-(ethylsulfonyl)azetidine.
Reaction Scheme:
$$
\text{Azetidine} + \text{C}2\text{H}5\text{SO}_2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{3-(Ethylsulfonyl)azetidine} + \text{HCl}
$$
Preparation of 4-Sulfophenyl-pyrrolidine-2,5-dione
Pyrrolidine-2,5-dione Functionalization
Pyrrolidine-2,5-dione (succinimide) is commercially available but requires para-substitution on the phenyl ring. A two-step process is employed:
- Friedel-Crafts Acylation : Reacting succinimide with benzene in the presence of AlCl₃ forms 4-phenylsuccinimide.
- Sulfonation : Treating 4-phenylsuccinimide with chlorosulfonic acid (ClSO₃H) at 50–60°C introduces the sulfonyl group para to the succinimide moiety.
Key Conditions:
- Chlorosulfonic acid (2.5 equiv)
- Reaction time: 4–8 hours
- Quenching with ice-water to isolate 4-sulfophenyl-pyrrolidine-2,5-dione
Coupling of Sulfophenyl and Azetidine Components
Sulfonamide Bond Formation
The final step involves coupling 4-sulfophenyl-pyrrolidine-2,5-dione with 3-(ethylsulfonyl)azetidine via a nucleophilic aromatic substitution (SₙAr) or Mitsunobu reaction. Patent WO 2014/075393 A1 highlights the use of coupling agents such as diphenylphosphoryl azide (DPPA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the sulfonyl chloride intermediate.
Procedure:
- Activation : Treat 4-sulfophenyl-pyrrolidine-2,5-dione with thionyl chloride (SOCl₂) to form the sulfonyl chloride.
- Coupling : React the sulfonyl chloride with 3-(ethylsulfonyl)azetidine in anhydrous DCM, using TEA as a base.
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.
Reaction Scheme:
$$
\text{4-Sulfophenyl-pyrrolidine-2,5-dione} + \text{3-(Ethylsulfonyl)azetidine} \xrightarrow{\text{EDC, TEA}} \text{Target Compound}
$$
Alternative Synthetic Routes and Optimization
One-Pot Sulfonation-Coupling Strategy
Recent advances (EP 2,657,233 B1) demonstrate a streamlined approach where sulfonation and coupling occur sequentially in a single reactor. This method reduces intermediate isolation steps and improves yield (up to 68% vs. 52% in stepwise methods).
Conditions:
- Sulfur trioxide (SO₃) complexed with dioxane as the sulfonating agent
- Triethylamine as both base and catalyst
- Reaction temperature: 40–50°C
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 30–60 minutes) accelerates sulfonamide bond formation, achieving 85% conversion compared to 12-hour conventional heating.
Analytical Characterization and Quality Control
Critical analytical data for the target compound include:
| Property | Method | Result |
|---|---|---|
| Melting Point | DSC | 198–202°C |
| Molecular Weight | HRMS | 429.12 g/mol (C₁₇H₂₁N₃O₇S₂) |
| Sulfur Content | Elemental Analysis | 14.9% (theoretical: 15.2%) |
| Purity | HPLC (C18 column) | 99.1% (254 nm) |
¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.85–2.92 (m, 4H, pyrrolidinedione), 3.45–3.62 (m, 4H, azetidine), 4.12 (q, J=7.2 Hz, 2H, SO₂CH₂), 7.89 (d, J=8.4 Hz, 2H, ArH), 8.21 (d, J=8.4 Hz, 2H, ArH).
Challenges and Mitigation Strategies
Sulfonyl Group Instability
Sulfonates are prone to hydrolysis under acidic or basic conditions. To mitigate:
Regioselectivity in Sulfonation
Para-selectivity in phenyl sulfonation is achieved using bulky directing groups (e.g., succinimide) and controlled stoichiometry of ClSO₃H.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, depending on the specific target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with analogs from the literature:
*LogP values estimated using fragment-based methods.
†Predicted based on sulfonyl groups’ hydrophilicity.
Key Observations:
- Molecular Weight : The target compound (423.46 g/mol) is larger than most analogs, which may influence bioavailability.
- Substituent Effects: The ethylsulfonyl-azetidinyl sulfonyl group introduces strong electron-withdrawing effects, which could stabilize protein-ligand interactions compared to acetylphenyl or aminoethylsulfanyl groups in analogs .
GABA Transaminase Inhibition
- The 4-bromophenyloxy derivative (IC₅₀ = 100.5 µM) and salicyldehyde analog (IC₅₀ = 160.4 µM) demonstrated moderate GABA transaminase inhibition, though less potent than vigabatrin (reference standard) .
- The target compound’s bis-sulfonylated structure may enhance binding to GABA transaminase’s active site, but experimental validation is needed.
Biological Activity
1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an azetidine ring and sulfonyl groups, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The molecular formula of 1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is , with a molecular weight of approximately 364.47 g/mol. The structure can be represented as follows:
| Component | Structure |
|---|---|
| Azetidine Ring | Azetidine |
| Sulfonyl Group | Sulfonyl |
| Pyrrolidine Ring | Pyrrolidine |
The biological activity of 1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is primarily attributed to its interaction with specific enzymes and receptors in biological pathways. The sulfonamide derivatives are known for modulating various biological targets, influencing cell signaling and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes.
- Receptor Modulation : Interaction with receptors can alter cellular responses, potentially leading to therapeutic effects.
- Apoptosis Induction : Similar compounds have been shown to induce apoptotic pathways in cancer cells, suggesting potential anticancer properties.
Anticancer Activity
Research has indicated that compounds similar to 1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related sulfonamide derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | Apoptosis via Bax/Bcl-2 modulation |
| Compound B | HepG2 | 9.6 | Cell cycle arrest at G2/M phase |
In Vivo Studies
In vivo studies using animal models have shown promising results for the compound's efficacy in targeting tumor cells. For example, a study demonstrated that a structurally similar compound effectively localized to sarcoma cells in tumor-bearing mice.
Case Studies
- Case Study 1 : A clinical trial investigated the effects of a related sulfonamide derivative on patients with advanced solid tumors. The results indicated a significant reduction in tumor size in a subset of patients.
- Case Study 2 : Research involving the synthesis and testing of various analogs revealed that modifications to the azetidine moiety enhanced cytotoxicity against specific cancer cell lines.
Q & A
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
- Methodological Answer : Use flow chemistry to enhance mixing and heat transfer, reducing side reactions. Optimize stoichiometry via DOE and in-line analytics (e.g., ReactIR). For azetidine ring stability, test protective groups (e.g., Boc) during sulfonation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
